molecular formula C13H12BrN5O3 B11684967 N'-[(E)-(4-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide

N'-[(E)-(4-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide

Cat. No.: B11684967
M. Wt: 366.17 g/mol
InChI Key: ZZOVQBPHELJTHW-VIZOYTHASA-N
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Description

N’-[(E)-(4-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide is a chemical compound with the molecular formula C12H10BrN5O3. This compound is known for its unique structure, which includes a bromophenyl group and a triazinylpropanehydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the triazinylpropanehydrazide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide
  • N’-[(E)-(2-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide

Uniqueness

N’-[(E)-(4-bromophenyl)methylidene]-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanehydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazinylpropanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H12BrN5O3

Molecular Weight

366.17 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)propanamide

InChI

InChI=1S/C13H12BrN5O3/c14-9-3-1-8(2-4-9)7-15-18-11(20)6-5-10-12(21)16-13(22)19-17-10/h1-4,7H,5-6H2,(H,18,20)(H2,16,19,21,22)/b15-7+

InChI Key

ZZOVQBPHELJTHW-VIZOYTHASA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CCC2=NNC(=O)NC2=O)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CCC2=NNC(=O)NC2=O)Br

Origin of Product

United States

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